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Compound of Interest

Compound Name: m-PEGS5-acid

Cat. No.: B1676785

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)-5-
acid (m-PEGb5-acid), a discrete PEGylation reagent increasingly utilized in bioconjugation. We
will delve into its core properties, applications, and the methodologies for its use, with a focus
on providing actionable data and protocols for researchers in drug development and life
sciences.

Introduction to m-PEG5-acid and PEGylation

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to
molecules such as proteins, peptides, or small drugs. This modification has become a
cornerstone in pharmaceutical development for its ability to enhance the pharmacokinetic and
pharmacodynamic properties of therapeutic agents.[1] By increasing the hydrodynamic size
and masking the molecule from the host's immune system, PEGylation can lead to improved
drug solubility, extended circulation half-life, reduced immunogenicity, and increased stability.[2]

[3]

m-PEG5-acid is a specific, monodisperse PEG linker with five ethylene glycol units, a terminal
methoxy group, and a terminal carboxylic acid. The methoxy group renders one end inert, while
the carboxylic acid provides a reactive handle for conjugation, typically to primary amines. Its
discrete length offers precise control over the linker's spacing and physicochemical properties,
a critical aspect in the rational design of complex bioconjugates.[4][5]
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Core Properties of m-PEG5-acid

Understanding the fundamental properties of m-PEG5-acid is crucial for its effective
application in bioconjugation.

Property Value Reference(s)
Chemical Formula C12H2407
Molecular Weight 280.31 g/mol
CAS Number 81836-43-3
Colorless to light yellow
Appearance o
oil/liquid
N Soluble in Water, DMSO,
Solubility

DCM, DMF, THF

N -20°C, sealed, away from
Storage Conditions

moisture
Reactive Group Carboxylic Acid (-COOH)
Inert Terminus Methoxy (-OCH3)

Applications in Bioconjugation

The defined structure of m-PEG5-acid makes it a versatile tool in various bioconjugation
applications, most notably in the development of Antibody-Drug Conjugates (ADCs) and
Proteolysis-Targeting Chimeras (PROTACS).

PROTACSs

PROTACSs are heterobifunctional molecules that induce the degradation of a target protein by
recruiting it to an E3 ubiquitin ligase. The linker connecting the target-binding ligand and the E3
ligase ligand is a critical component, and PEG linkers like m-PEG5-acid are often employed to
provide the necessary length, flexibility, and solubility for optimal ternary complex formation.

Antibody-Drug Conjugates (ADCs)
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In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a tumor-
associated antigen. The linker's properties influence the ADC's stability, solubility, and
pharmacokinetic profile. PEGylation with linkers such as m-PEG5-acid can help to shield the
hydrophobic drug, potentially allowing for a higher drug-to-antibody ratio (DAR) without
inducing aggregation and improving in vivo performance.

Nanoparticle Functionalization

The hydrophilic nature of the PEG chain in m-PEG5-acid can be utilized to functionalize the
surface of nanoparticles. This PEGylation can improve the biocompatibility of the nanoparticles,
reduce non-specific protein adsorption, and prolong their circulation time in the bloodstream.

Quantitative Data on the Effects of PEGylation

While specific quantitative data for m-PEG5-acid is often proprietary and application-
dependent, the following tables summarize the general effects of PEGylation on key
biopharmaceutical parameters. These values should be considered illustrative, and empirical
testing is necessary for specific conjugates.

Table 4.1: Effect of PEGylation on Pharmacokinetics

Unconjugated PEGylated
Parameter . . Reference(s)
Protein/Drug Conjugate

Hours to days (e.qg.,

Circulation Half-life Minutes to hours <30 min to >5 h for
liposomes)
High for smalll o
Renal Clearance Significantly reduced
molecules
Liver Uptake Variable Generally reduced

Table 4.2: Impact of PEGylation on Physicochemical and Biological Properties
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Property

Effect of PEGylation

Reference(s)

Aqueous Solubility

Significant increase for

hydrophobic molecules

Immunogenicity

Generally reduced by masking

antigenic epitopes

Receptor Binding Affinity

May be reduced due to steric

hindrance

In Vitro Cytotoxicity (ADCs)

Can be reduced compared to
the free drug, but specificity is

increased

PROTAC DC50/IC50

Highly dependent on ternary
complex formation; linker
optimization is key (sub-
nanomolar to micromolar

range)

Experimental Protocols

The primary method for conjugating m-PEG5-acid to biomolecules is through the reaction of its

carboxylic acid group with primary amines, typically using carbodiimide chemistry (EDC/NHS).

Two-Step Aqueous EDC/NHS Conjugation of m-PEGb5-

acid to a Protein

This protocol is recommended to minimize self-conjugation of proteins or other molecules that

contain both carboxyl and amine groups.

Materials:

e m-PEG5-acid

o Protein with available primary amine groups (e.g., lysine residues)

o 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
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N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

Quenching Solution: 1 M Tris-HCI, pH 8.0, or 1 M hydroxylamine, pH 8.5

Desalting columns

Procedure:

o Reagent Preparation:

o Equilibrate m-PEG5-acid, EDC, and NHS/sulfo-NHS to room temperature before opening.

o Prepare a stock solution of m-PEG5-acid in Activation Buffer (e.g., 10 mM).

o Immediately before use, prepare fresh stock solutions of EDC and NHS/sulfo-NHS in
Activation Buffer (e.g., 100 mg/mL each).

e Activation of m-PEG5-acid:

o To the m-PEG5-acid solution, add a molar excess of EDC and NHS/sulfo-NHS. A
common starting point is a 2-10 fold molar excess of EDC and NHS over the m-PEG5-
acid.

o Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing to
form the NHS-ester of m-PEG5-acid.

e Conjugation to the Protein:

o Immediately after activation, the activated m-PEG5-acid solution can be used for
conjugation. For sensitive applications, removal of excess EDC and NHS can be
performed using a desalting column equilibrated with Coupling Buffer.

o Dissolve the protein to be conjugated in the Coupling Buffer.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b1676785?utm_src=pdf-body
https://www.benchchem.com/product/b1676785?utm_src=pdf-body
https://www.benchchem.com/product/b1676785?utm_src=pdf-body
https://www.benchchem.com/product/b1676785?utm_src=pdf-body
https://www.benchchem.com/product/b1676785?utm_src=pdf-body
https://www.benchchem.com/product/b1676785?utm_src=pdf-body
https://www.benchchem.com/product/b1676785?utm_src=pdf-body
https://www.benchchem.com/product/b1676785?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676785?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Add the activated m-PEG5-acid solution to the protein solution. The molar ratio of the
activated linker to the protein should be optimized for the specific application (e.g., starting
with a 10-fold molar excess of linker to protein).

o Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle
mixing.

e Quenching the Reaction:

o Quench the reaction by adding the Quenching Solution to a final concentration of 10-50
mM.

o Incubate for 30 minutes at room temperature to hydrolyze any unreacted NHS esters.
 Purification of the Conjugate:

o Purify the PEGylated protein from excess reagents and byproducts using a desalting
column, size-exclusion chromatography (SEC), or dialysis.

Characterization of the m-PEGb5-acid Conjugate

Methods:
o SDS-PAGE: To visualize the increase in molecular weight of the conjugated protein.

o Size-Exclusion Chromatography (SEC): To assess the purity and aggregation of the
conjugate.

e Mass Spectrometry (LC-MS): To confirm the identity and determine the degree of
PEGylation.

o Activity Assays: To determine the biological activity of the conjugated molecule.

Visualizations
Experimental Workflow
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Caption: Workflow for the two-step EDC/NHS conjugation of m-PEG5-acid.

© 2025 BenchChem. All rights reserved.

7/10 Tech Support


https://www.benchchem.com/product/b1676785?utm_src=pdf-body-img
https://www.benchchem.com/product/b1676785?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676785?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Unconjugated Molecule

Therapeutic
Molecule

Mechanism of PEGylation Benefits

PEGylated Molecule

Therapeutic

Molecule

Immunogenic
Recognition Clearance

Kidney /" m-PEGS5-acid \\}
(Renal Clearance) \._ 'Shield'

Immune Cell

N
4 N
/ N
/ Reduced *\. Reduced
/ Recognition “\Clearance
/ N
// ‘
/

/

Kidney
(Renal Clearance)

Click to download full resolution via product page

Caption: PEGylation provides a hydrophilic shield, reducing immunogenicity and renal
clearance.

Role of m-PEG5-acid in a PROTAC
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Caption: m-PEG5-acid as a flexible linker in a PROTAC to facilitate ternary complex formation.

Conclusion

m-PEG5-acid is a valuable tool in modern bioconjugation, offering a balance of hydrophilicity,
biocompatibility, and precise length for the rational design of therapeutics. Its application in
ADCs, PROTACSs, and nanopatrticle systems demonstrates its potential to enhance the efficacy
and safety of novel drug modalities. While the general benefits of PEGylation are well-
documented, this guide emphasizes the importance of empirical optimization and thorough
characterization to unlock the full potential of m-PEG5-acid in specific bioconjugation
strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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